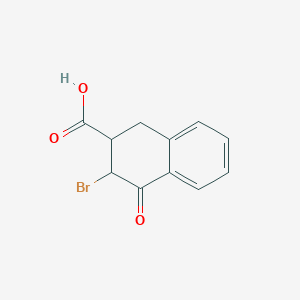![molecular formula C13H20N2O4 B11851774 tert-Butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate](/img/structure/B11851774.png)
tert-Butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-oxo-11-oxa-3,9-diazatricyclo[5.3.1.01,5]undecane-9-carboxylate: is a complex organic compound with the molecular formula C13H22N2O4 It is known for its unique tricyclic structure, which includes an oxo group, an oxa group, and two diaza groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-11-oxa-3,9-diazatricyclo[5.3.1.01,5]undecane-9-carboxylate typically involves multiple steps. One common method includes the reaction of chloroacetyl chloride with tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate in the presence of potassium carbonate and ethyl acetate. The mixture is stirred at 0°C, followed by extraction with ethyl acetate. The organic layer is dried, filtered, and the solvent is evaporated under reduced pressure. The residue is then dissolved in tetrahydrofuran (THF) and added dropwise to a solution of potassium tert-butoxide in tert-butanol and THF, heated at reflux under nitrogen.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: tert-Butyl 4-oxo-11-oxa-3,9-diazatricyclo[5.3.1.01,5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diaza groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, tert-butyl 4-oxo-11-oxa-3,9-diazatricyclo[5.3.1.01,5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic applications. For example, some derivatives may act as inhibitors of specific enzymes involved in disease processes, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of tert-butyl 4-oxo-11-oxa-3,9-diazatricyclo[5.3.1.01,5]undecane-9-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The specific pathways involved depend on the biological context and the particular derivative of the compound being studied .
類似化合物との比較
- tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 4-oxo-11-oxa-3,9-diazatricyclo[5.3.1.01,5]undecane-9-carboxylate is unique due to its tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in scientific research and industry .
特性
分子式 |
C13H20N2O4 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
tert-butyl 4-oxo-11-oxa-3,9-diazatricyclo[5.3.1.01,5]undecane-9-carboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-5-8-4-9-10(16)14-6-13(9,7-15)18-8/h8-9H,4-7H2,1-3H3,(H,14,16) |
InChIキー |
QMYPOLQKQNUZQO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2CC3C(=O)NCC3(C1)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


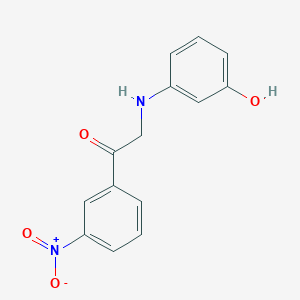
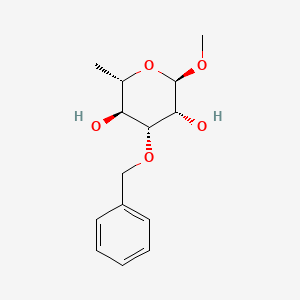

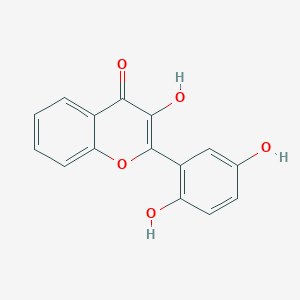


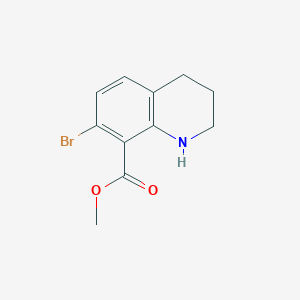
![2-Benzyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851731.png)
![10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11851739.png)
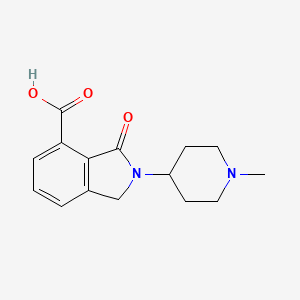
![7,8-Dimethoxy-1,3,4-trimethyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B11851751.png)
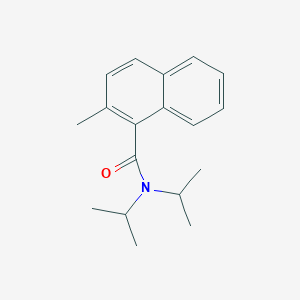
![Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11851764.png)
